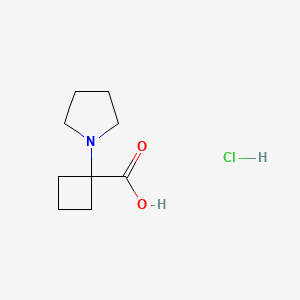![molecular formula C8H15ClN2O B1435819 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride CAS No. 2097951-79-4](/img/structure/B1435819.png)
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Vue d'ensemble
Description
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is1S/C6H10N2O.ClH/c9-5-1-6 (4-8-5)2-7-3-6;/h7H,1-4H2, (H,8,9);1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is closely related to derivatives that have been synthesized and analyzed for their structural characteristics. For instance, Chiaroni et al. (2000) described the synthesis of two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives via a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones, resulting in compounds with distinct substituent orientations due to different envelope conformations of the isoxazolidine rings (Chiaroni et al., 2000). This research provides a foundation for the synthesis of structurally related spirocyclic compounds, including 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride, by highlighting the importance of stereospecific reactions and the impact of substituent orientation on compound properties.
Potential Biological Activity
Related research on spirocyclic compounds, including those structurally similar to 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride, has explored their potential biological activities. For example, Lukin et al. (2023) elaborated a small set of compounds from a 2,6-diazaspiro[3.4]octane building block, investigating the impact of diverse molecular peripheries on the in vitro inhibitory activities against Mycobacterium tuberculosis. This study identified a lead compound with a minimal inhibitory concentration of 0.016 μg/mL, showcasing the potential of spirocyclic derivatives in antimicrobial applications (Lukin et al., 2023).
Corrosion Inhibition
Further extending the application of spirocyclic compounds, research by Chafiq et al. (2020) investigated the synthesis and evaluation of new spirocyclopropane derivatives for their performance in corrosion inhibition of mild steel in acidic media. Their study found that these compounds, owing to their structural features, could serve as effective corrosion inhibitors, with efficiencies reaching up to 95% at specific concentrations. This indicates a potential application of 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride and its derivatives in industrial settings to prevent metal corrosion (Chafiq et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
5,5-dimethyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-7(2)8(4-9-5-8)3-6(11)10-7;/h9H,3-5H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXRGQHPXIADAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(=O)N1)CNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine](/img/structure/B1435736.png)
![(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one](/img/structure/B1435738.png)


![4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435741.png)
![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B1435743.png)






![Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride](/img/structure/B1435751.png)
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1435752.png)